molecular formula C8H20N2 B13766399 N-Isobutyl-1,4-butanediamine CAS No. 90272-64-3

N-Isobutyl-1,4-butanediamine

Cat. No.: B13766399
CAS No.: 90272-64-3
M. Wt: 144.26 g/mol
InChI Key: NPTOAGPGIORAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-1,4-butanediamine is a branched aliphatic diamine with the isobutyl group (-CH2CH(CH2)2) attached to one of the terminal amines of the 1,4-butanediamine backbone. Substituted 1,4-butanediamines are widely used in pharmaceutical synthesis, peptoid chemistry, and as enzyme inhibitors due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

90272-64-3

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-(2-methylpropyl)butane-1,4-diamine

InChI

InChI=1S/C8H20N2/c1-8(2)7-10-6-4-3-5-9/h8,10H,3-7,9H2,1-2H3

InChI Key

NPTOAGPGIORAQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)butane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of acrylonitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of N-(2-methylpropyl)butane-1,4-diamine often involves multi-step synthesis processes. These processes may include the use of protecting groups to prevent unwanted side reactions and the application of high-pressure reactors to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)butane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

N-(2-methylpropyl)butane-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methylpropyl)butane-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituted 1,4-butanediamines vary in alkyl chain length, branching, and functional groups, which influence their physicochemical properties and applications. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
N,N'-Dimethyl-1,4-butanediamine C6H16N2 116.21 Air-sensitive; used as a pharmaceutical intermediate; hazardous (causes skin burns)
N,N'-Diethyl-1,4-butanediamine C8H20N2 144.26 Limited data; structural analog for biochemical studies
N,N'-Dipropyl-1,4-butanediamine C10H24N2 172.32 Used in peptoid synthesis; modifies hydrophobicity in drug conjugates
N,N'-Diisopropyl-1,4-butanediamine C10H24N2 172.32 Facilitates coupling reactions in peptide modification; steric hindrance impacts reactivity
N1-Nonyl-1,4-butanediamine (C9–4) C13H30N2 214.40 Potent polyamine oxidase inhibitor; chemopreventive potential in cancer models
N-Tetradecyl-1,4-butanediamine C18H40N2 284.53 Antiparasitic activity against Leishmania and Trypanosoma cruzi (IC50 = 2.6–3.0 µM)
N-Boc-1,4-butanediamine C9H20N2O2 188.27 Common intermediate in peptoid and drug synthesis; Boc group enables selective deprotection

Key Observations:

  • Branching vs. Chain Length: Branched derivatives (e.g., N-isobutyl, diisopropyl) introduce steric hindrance, affecting reaction kinetics and enzyme interactions . Linear alkyl chains (e.g., nonyl, tetradecyl) enhance lipophilicity, improving membrane permeability and biological activity .
  • Biological Activity : Longer alkyl chains (C9–C18) correlate with enzyme inhibition (e.g., polyamine oxidases) and antiparasitic effects, while shorter chains (C1–C3) are used as synthetic intermediates .

Biological Activity

N-Isobutyl-1,4-butanediamine, also known as N-(2-methylpropyl)butane-1,4-diamine, is an organic compound with significant biological activities that are relevant in pharmacology and medicinal chemistry. Its structure consists of a four-carbon chain with two amine groups at the terminal ends, contributing to its unique properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C6_6H16_{16}N2_2. The presence of the isobutyl group enhances its solubility and reactivity compared to other diamines. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in drug development.

Table 1: Structural Comparison of Similar Compounds

Compound NameChemical FormulaKey Features
This compoundC6_6H16_{16}N2_2Two amine groups; isobutyl substituent
PutrescineC4_4H12_{12}N2_2Simple diamine; no substituents
CadaverineC5_5H14_{14}N2_2Five-carbon chain; similar biological roles

This compound exhibits biological activity primarily through its interactions with various molecular targets. These include:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It can influence the activity of enzymes that regulate metabolic processes.
  • Cellular Signaling : By affecting signaling pathways, it may alter cellular responses to external stimuli.

Research indicates that compounds with similar amine functionalities can impact cellular metabolism and signaling pathways critical for maintaining homeostasis and responding to stressors.

Anticancer Activity

A study explored the synthesis of a library of histone deacetylase (HDAC) inhibitors, among which this compound showed promising anticancer activity. The compound was found to disrupt key protein interactions involved in cancer cell proliferation .

Hair Loss Treatment

Another investigation highlighted the potential use of this compound in cosmetic formulations for treating alopecia. The compound demonstrated efficacy in promoting hair growth by modulating pathways associated with hair follicle development .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits HDAC activity; disrupts cancer proliferation
Hair Growth PromotionEnhances hair follicle development
Enzyme InteractionModulates metabolic enzyme activities

Applications in Pharmacology

This compound's unique properties make it suitable for various pharmaceutical applications:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents.
  • Cosmetic Formulations : The compound's role in promoting hair growth opens avenues for its use in dermatological products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.